Nanomolar NOX2 Inhibition: Superior Potency of 5,8-Dibromo-2-methylquinoxaline Versus Quinoxaline-Based NOX1 Inhibitors
5,8-Dibromo-2-methylquinoxaline demonstrates potent inhibition of full-length human NOX2 with an IC50 of 30 nM in a cellular assay measuring lithium dodecyl sulphate-stimulated ROS generation in transfected COS-22 cells [1]. This potency stands in stark contrast to the quinoxaline-scaffold NOX1 inhibitor ML-090, which exhibits an IC50 of 360 nM for NOX1 but shows negligible activity against NOX2 (IC50 ≥ 10 µM) . The 5,8-dibromo-2-methyl substitution pattern thus provides a specific NOX2-targeting profile that is absent in other quinoxaline-based NADPH oxidase inhibitors, enabling selective interrogation of the NOX2 isoform without confounding NOX1 inhibition.
| Evidence Dimension | NOX2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | ML-090 (NOX1 inhibitor): ≥10,000 nM against NOX2 |
| Quantified Difference | >333-fold greater potency against NOX2 |
| Conditions | COS-22 cells expressing full-length human NOX2; lithium dodecyl sulphate-stimulated ROS generation assay |
Why This Matters
This quantitative potency differential establishes 5,8-dibromo-2-methylquinoxaline as the preferred chemical probe for NOX2-specific investigations, whereas generic quinoxaline-based inhibitors like ML-090 are ineffective against this isoform.
- [1] BindingDB. BDBM50497271 (CHEMBL3347550). Affinity Data: IC50 = 30 nM for NOX2. View Source
